Kistrin

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-5-[[(aR,1R,2bR,3aS,6R,6aS,9S,9aS,11bS,12aS,14bR,15S,15aS,21R,21aS,24S,24aS,27S,27aR,30aS,33S,33aS,39S,39aS,42S,42aS,45S,48R,48aS,51S,51aS,54S,57S,57aS,60S,60aS,63R,63aS,66aS,68R,71S,71aS,74S,77aS,80S,80aS,83S,83aS,86S,86aS,89aR,92S,95R,96aS,99aS)-3a,21a,45-tris(4-aminobutyl)-86-(2-amino-2-oxoethyl)-24,77a,96a-tris(3-amino-3-oxopropyl)-6a-benzyl-24a,33a-bis[(2S)-butan-2-yl]-89a-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-12a,30a,39,42a,66a-pentakis(3-carbamimidamidopropyl)-15,83,99a-tris(2-carboxyethyl)-11b,48a,60,60a,63a,86a-hexakis(carboxymethyl)-51,71a-bis[(1R)-1-hydroxyethyl]-9a,71,74,80a-tetrakis(hydroxymethyl)-15a,27,54,57,83a-pentamethyl-9,42-bis(2-methylpropyl)-51a-(2-methylsulfanylethyl)-1a,1b,4a,7a,7b,8,10a,10b,11,13a,13b,14,16a,17,19a,20,20b,22a,23,25a,26,28a,29,31a,32,34a,38,40a,41,43a,44,46a,47,49a,50,52a,53,56,58a,59,61a,62,64a,67a,69,69a,72,72a,75,75a,78a,81,81a,84,84a,87,87a,93,95a,98a-hexacontaoxo-3,4,4b,5b,16b,17b,65,66,91a,92a,97,98-dodecathia-b,2a,5a,7,8a,8b,9b,10,11a,12b,13,14a,16,17a,19,19b,20a,22,23a,25,26a,28,29a,31,32a,35a,37,40,41a,43,44a,46,47a,49,50a,52,53a,55,58,59a,61,62a,65a,68a,70,70a,73,73a,76,76a,79a,82,82a,85,85a,88,88a,94,94a,97a-hexacontazaundecacyclo[125.41.25.1321,100.1048,68.263,95.033,37.076,80.088,92.0135,139.0153,157.26,202]icosadictan-14b-yl]amino]-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C291H458N96O100S13/c1-17-135(7)221-277(478)375-190-128-499-500-131-193(283(484)386-93-40-56-196(386)271(472)348-155(51-33-86-317-289(307)308)237(438)355-169(99-145-60-62-147(394)63-61-145)250(451)361-177(285(486)487)100-146-109-313-132-326-146)377-256(457)172(104-217(418)419)352-228(429)140(12)331-257(458)178(116-388)362-239(440)158(64-71-200(297)395)335-208(403)115-325-276(477)223(142(14)392)381-269(470)192(369-238(439)154(50-32-85-316-288(305)306)339-253(454)173(105-218(420)421)356-254(455)175(107-220(424)425)359-274(475)197-57-37-90-383(197)280(481)165(78-95-488-16)351-252(453)170(102-215(414)415)337-210(405)114-321-230(431)148(48-30-83-314-286(301)302)347-273(474)199-59-41-94-387(199)284(485)222(136(8)18-2)379-246(447)156(343-262(190)463)52-34-87-318-290(309)310)130-498-495-126-188-267(468)372-184-122-490-489-120-182(232(433)323-112-207(402)334-157(67-74-211(406)407)231(432)322-113-209(404)336-166(96-133(3)4)248(449)370-188)366-242(443)159(65-72-201(298)396)338-227(428)138(10)327-205(400)110-324-270(471)194-54-36-89-382(194)279(480)164(53-35-88-319-291(311)312)350-249(450)167(97-134(5)6)353-235(436)151(46-24-28-81-294)342-263(464)191-129-497-492-123-185(368-244(445)162(69-76-213(410)411)345-234(435)149(44-22-26-79-292)332-204(399)108-296)264(465)358-174(106-219(422)423)255(456)371-187-125-494-493-124-186(265(466)357-171(103-216(416)417)247(448)330-139(11)226(427)328-141(13)229(430)380-224(143(15)393)278(479)376-191)373-268(469)189(374-275(476)198-58-38-91-384(198)281(482)176(101-203(300)398)360-241(442)163(70-77-214(412)413)349-272(473)195-55-39-92-385(195)282(483)181(119-391)365-259(460)180(118-390)364-266(187)467)127-496-491-121-183(367-243(444)160(66-73-202(299)397)344-240(441)161(346-261(184)462)68-75-212(408)409)260(461)341-152(47-25-29-82-295)236(437)354-168(98-144-42-20-19-21-43-144)251(452)363-179(117-389)258(459)340-153(49-31-84-315-287(303)304)233(434)329-137(9)225(426)320-111-206(401)333-150(245(446)378-221)45-23-27-80-293/h19-21,42-43,60-63,109,132-143,148-199,221-224,388-394H,17-18,22-41,44-59,64-108,110-131,292-296H2,1-16H3,(H2,297,395)(H2,298,396)(H2,299,397)(H2,300,398)(H,313,326)(H,320,426)(H,321,431)(H,322,432)(H,323,433)(H,324,471)(H,325,477)(H,327,400)(H,328,427)(H,329,434)(H,330,448)(H,331,458)(H,332,399)(H,333,401)(H,334,402)(H,335,403)(H,336,404)(H,337,405)(H,338,428)(H,339,454)(H,340,459)(H,341,461)(H,342,464)(H,343,463)(H,344,441)(H,345,435)(H,346,462)(H,347,474)(H,348,472)(H,349,473)(H,350,450)(H,351,453)(H,352,429)(H,353,436)(H,354,437)(H,355,438)(H,356,455)(H,357,466)(H,358,465)(H,359,475)(H,360,442)(H,361,451)(H,362,440)(H,363,452)(H,364,467)(H,365,460)(H,366,443)(H,367,444)(H,368,445)(H,369,439)(H,370,449)(H,371,456)(H,372,468)(H,373,469)(H,374,476)(H,375,478)(H,376,479)(H,377,457)(H,378,446)(H,379,447)(H,380,430)(H,381,470)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,486,487)(H4,301,302,314)(H4,303,304,315)(H4,305,306,316)(H4,307,308,317)(H4,309,310,318)(H4,311,312,319)/t135-,136-,137-,138-,139-,140-,141-,142+,143+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,221-,222-,223-,224-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYNVDHJNRIRLL-FWZKYCSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC3C(=O)NC4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)O)C)C)CC(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)C(NC(=O)C(NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)O)C)C)CC(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)[C@@H](C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C291H458N96O100S13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7318 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127829-86-1 | |

| Record name | Kistrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127829861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Kistrin Protein Family: A Technical Guide to Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kistrin protein family, a subgroup of the disintegrin family of polypeptides found in viper venom, represents a class of potent antagonists of integrin receptors. This compound and its homologs are characterized by the presence of a conserved Arg-Gly-Asp (RGD) sequence, a key recognition motif for many integrins. Their ability to potently inhibit platelet aggregation by targeting the abundant platelet integrin αIIbβ3 has made them a subject of intense research for the development of novel anti-thrombotic agents. This technical guide provides an in-depth overview of the this compound protein family, its homologs, their mechanism of action, and the experimental methodologies used to characterize their function.

The this compound Protein Family and its Homologs

This compound is a 68-amino acid polypeptide originally isolated from the venom of the Malayan pit viper, Calloselasma rhodostoma (formerly Agkistrodon rhodostoma).[1] It belongs to the "long" class of disintegrins, characterized by a higher number of cysteine residues compared to their "short" and "medium" counterparts. These cysteines form multiple disulfide bonds that are crucial for maintaining the protein's tertiary structure and biological activity.

Amino Acid Sequence and Homology

The primary structure of this compound reveals the canonical RGD sequence, which is located at the apex of a flexible loop. This presentation is critical for its high-affinity binding to integrin receptors. Several other disintegrins share significant sequence homology with this compound, including echistatin, eristostatin, and flavoridin. A comparison of their amino acid sequences highlights conserved regions, particularly the cysteine backbone and the RGD motif.

Table 1: Amino Acid Sequence Alignment of this compound and Homologs

| Protein | Sequence |

| This compound | GECDCGSPSN PCCDNCKFLK EGTECKRARG DDMNDYCNGK TCDCPRNPHK GPAT |

| Echistatin | ECESGPCCRN CKFLKEGTIC KRARGDNPDD RCTQSCCPEY HKGPPAT |

| Eristostatin | EPCNSPPFQC DNCKFLKEGT ICKRARGDNP DDYCNGKLCD CPRNPHKGPAT |

| Flavoridin | GPRCQSPPFL CDNCKFLKEG TFCKRARGDN PNDYCNGKSC DCPRNPHKGPAT |

Note: The RGD motif is highlighted in bold.

Mechanism of Action: Integrin Antagonism

This compound and its homologs exert their biological effects by directly binding to integrins, a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The primary target of this compound is the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), which plays a pivotal role in platelet aggregation.

Upon vascular injury, platelets are activated, leading to a conformational change in αIIbβ3 that increases its affinity for its primary ligand, fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. This compound, by virtue of its RGD motif, competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing platelet aggregation.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its homologs is typically quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. These values represent the concentration of the disintegrin required to inhibit platelet aggregation by 50%.

Table 2: Inhibitory Potency (IC50) of this compound and Homologs on Platelet Aggregation

| Disintegrin | Agonist | IC50 (nM) | Reference |

| This compound | ADP | 14.8 - 23.5 | [2] |

| This compound | Collagen | 27.2 - 41.5 | [2] |

| Echistatin | ADP | 30 - 33 | [3][4] |

| Eristostatin | - | Not specified | |

| Flavoridin | - | Not specified |

Note: IC50 values can vary depending on the experimental conditions and the platelet donor.

Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful technique used to measure the real-time binding kinetics of proteins. While specific SPR data for this compound is limited in the public domain, studies on its homolog echistatin provide valuable insights into the binding dynamics. The binding of echistatin to integrin αIIbβ3 is characterized by a rapid association rate (k_on) and a slow dissociation rate (k_off), resulting in a high-affinity interaction with a low dissociation constant (K_d).[5][6] It is highly probable that this compound exhibits similar high-affinity binding kinetics.

Table 3: Inferred Binding Kinetics of this compound to Integrin αIIbβ3 (based on homolog data)

| Parameter | Description | Inferred Value Range |

| K_d (nM) | Dissociation Constant | Low nanomolar |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | 10⁵ - 10⁶ |

| k_off (s⁻¹) | Dissociation Rate Constant | 10⁻³ - 10⁻⁴ |

Signaling Pathways Modulated by this compound

By blocking the interaction of fibrinogen with integrin αIIbβ3, this compound effectively inhibits "outside-in" signaling in platelets. This signaling cascade is initiated upon ligand binding to the integrin and leads to a series of intracellular events that stabilize the platelet aggregate and promote clot retraction.

Inhibition of Outside-In Signaling

Binding of fibrinogen to αIIbβ3 triggers the clustering of integrins and the recruitment of signaling proteins to the cytoplasmic tails of the integrin subunits. This leads to the activation of tyrosine kinases such as Src and Focal Adhesion Kinase (FAK).[7][8] Activated FAK and Src then phosphorylate a number of downstream targets, leading to cytoskeleton reorganization, which is essential for platelet spreading and clot retraction. This compound's blockade of fibrinogen binding prevents the initiation of this entire cascade.

Impact on Inside-Out Signaling

"Inside-out" signaling refers to the intracellular signaling pathways that lead to the activation of integrins, increasing their affinity for extracellular ligands. This process is crucial for platelet activation and is primarily mediated by the proteins talin and kindlin, which bind to the cytoplasmic tail of the integrin β-subunit. While this compound's primary role is to block the already activated integrin, by preventing the initial platelet aggregation and the subsequent amplification of activation signals, it indirectly dampens the overall "inside-out" signaling response in a thrombotic event.

Experimental Protocols

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human blood in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonists: Adenosine diphosphate (ADP), collagen.

-

This compound or homolog at various concentrations.

-

Light Transmission Aggregometer.

-

Saline (0.9% NaCl).

Procedure:

-

PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Aggregometer Setup: Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Assay: a. Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. b. Add 50 µL of saline (control) or this compound at the desired final concentration. c. Incubate for 2-5 minutes at 37°C with stirring. d. Add 50 µL of the agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Echistatin. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entropy drives integrin alphaIIbbeta3:echistatin binding--evidence from surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Src and FAK Kinases Cooperate to Phosphorylate Paxillin Kinase Linker, Stimulate Its Focal Adhesion Localization, and Regulate Cell Spreading and Protrusiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Disintegrin Kistrin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin is a potent 68-amino acid polypeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] Isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound is a member of the disintegrin family of proteins, which are characterized by their ability to inhibit platelet aggregation and cell-matrix interactions.[2] Its high affinity and specificity for the GPIIb/IIIa receptor have made it a valuable tool in hematology and a lead compound in the development of anti-thrombotic therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in drug development.

Discovery and Isolation

This compound was first identified and purified from the venom of Agkistrodon rhodostoma.[2] The isolation process typically involves a multi-step chromatographic procedure to separate the various protein components of the snake venom.

Experimental Protocol: Isolation of this compound from Agkistrodon rhodostoma Venom

This protocol is a generalized representation of the techniques commonly used for the purification of proteins from snake venom and would require optimization for this compound.

Materials:

-

Lyophilized Agkistrodon rhodostoma venom

-

Buffer A: 0.05 M Tris-HCl, pH 7.5

-

Buffer B: 0.05 M Tris-HCl, 1.0 M NaCl, pH 7.5

-

Gel filtration column (e.g., Sephadex G-75)

-

Ion-exchange chromatography column (e.g., DEAE-Sephacel)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) column (e.g., C18)

-

Spectrophotometer

-

Fraction collector

-

Lyophilizer

Procedure:

-

Crude Venom Preparation: Dissolve lyophilized Agkistrodon rhodostoma venom in Buffer A and centrifuge to remove insoluble material.

-

Gel Filtration Chromatography:

-

Equilibrate the gel filtration column with Buffer A.

-

Apply the venom supernatant to the column.

-

Elute the proteins with Buffer A, collecting fractions.

-

Monitor the protein content of the fractions by measuring absorbance at 280 nm.

-

Pool fractions exhibiting platelet aggregation inhibitory activity.

-

-

Ion-Exchange Chromatography:

-

Equilibrate the ion-exchange column with Buffer A.

-

Apply the active fractions from the gel filtration step to the column.

-

Elute the bound proteins using a linear gradient of NaCl (from 0 M to 1.0 M) in Buffer A.

-

Collect fractions and assay for platelet aggregation inhibitory activity.

-

-

Reverse-Phase HPLC:

-

Further purify the active fractions from the ion-exchange step using an RP-HPLC system.

-

Equilibrate the C18 column with a solution of 0.1% trifluoroacetic acid (TFA) in water.

-

Elute the bound peptides with a gradient of acetonitrile containing 0.1% TFA.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to this compound.

-

-

Verification and Storage:

-

Verify the purity of the isolated this compound using SDS-PAGE and mass spectrometry.

-

Lyophilize the purified this compound and store at -20°C or below.

-

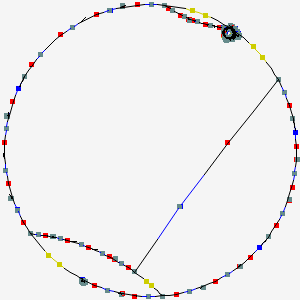

Figure 1: Experimental workflow for the isolation of this compound.

Structure of this compound

This compound is a single-chain polypeptide consisting of 68 amino acids, with a molecular weight of approximately 7.5 kDa.[1] Its structure is characterized by a series of tightly packed loops stabilized by six disulfide bonds. A key feature of this compound is the presence of an Arg-Gly-Asp (RGD) sequence at the apex of a flexible loop, which is crucial for its binding to the GPIIb/IIIa receptor.[1]

Amino Acid Sequence:

Synthesis of this compound

The limited availability of this compound from its natural source has driven the development of synthetic and recombinant production methods.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound (Illustrative)

This protocol provides a general outline for the synthesis of a 68-amino acid peptide and would need significant optimization for the specific sequence and disulfide bond formation of this compound.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM)

-

Automated peptide synthesizer (optional)

-

HPLC system for purification

Procedure:

-

Resin Preparation: Swell the Rink amide resin in DMF.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and couple it to the deprotected N-terminus.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for all 68 amino acids in the this compound sequence.

-

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by RP-HPLC.

-

Disulfide Bond Formation: Induce the formation of the six disulfide bonds through oxidation, for example, by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Final Purification and Verification: Purify the correctly folded this compound by RP-HPLC and verify its identity and purity by mass spectrometry and amino acid analysis.

Figure 2: Workflow for solid-phase peptide synthesis of this compound.

Recombinant Production

Recombinant expression of this compound, typically in Escherichia coli, offers a cost-effective method for producing large quantities of the protein.

Experimental Protocol: Recombinant Production of this compound in E. coli (Illustrative)

This is a generalized protocol and would require optimization of the expression vector, host strain, and purification conditions for this compound.

Materials:

-

Expression vector (e.g., pET vector) containing the synthetic gene for this compound, possibly with a fusion tag (e.g., His-tag) for purification.

-

E. coli expression host (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotic.

-

IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Lysis buffer.

-

Sonciator or high-pressure homogenizer.

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged protein).

-

Cleavage enzyme to remove the fusion tag (if applicable).

-

RP-HPLC system for final purification.

Procedure:

-

Transformation: Transform the expression vector into the E. coli host strain.

-

Expression:

-

Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the this compound fusion protein.

-

-

Tag Cleavage (if applicable): If a fusion tag was used, cleave it from this compound using a specific protease.

-

Final Purification: Purify the this compound to homogeneity using RP-HPLC.

-

Verification: Confirm the identity and purity of the recombinant this compound by SDS-PAGE, mass spectrometry, and functional assays.

Figure 3: Workflow for recombinant production of this compound.

Mechanism of Action and Quantitative Data

This compound exerts its antiplatelet effect by binding with high affinity to the GPIIb/IIIa receptor on the surface of platelets. This binding is mediated by the RGD sequence, which mimics the recognition site of natural ligands like fibrinogen. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound prevents the final common pathway of platelet aggregation, regardless of the initial stimulus.

GPIIb/IIIa Signaling Pathway

The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade that activates GPIIb/IIIa. This activation involves a conformational change in the receptor, increasing its affinity for fibrinogen. The binding of fibrinogen then triggers "outside-in" signaling, leading to platelet spreading, granule release, and the formation of a stable thrombus. This compound blocks this process by preventing fibrinogen binding.

Figure 4: Simplified GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound as a platelet aggregation inhibitor is quantified by its half-maximal inhibitory concentration (IC50).

| Assay | Agonist | IC50 (nM) | Reference |

| Platelet Aggregation | ADP | 10-30 | [3] |

| Platelet Aggregation | Collagen | 10-30 | [3] |

Note: IC50 values can vary depending on the experimental conditions, such as the concentration of the agonist and the source of the platelets.

Conclusion

This compound remains a cornerstone in the study of integrin biology and the development of antiplatelet therapeutics. Its well-defined structure and potent, specific mechanism of action make it an invaluable research tool. The methods for its isolation, chemical synthesis, and recombinant production, while requiring optimization, provide pathways for obtaining this important compound for further investigation and potential therapeutic development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this compound.

References

Kistrin biological function and pathways

An In-depth Technical Guide on the Biological Function and Pathways of Sestrins

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Sestrin family of proteins, their core biological functions, and their intricate involvement in key cellular signaling pathways. Sestrins are highly conserved, stress-inducible proteins that play a pivotal role in maintaining cellular homeostasis. Their functions are primarily centered on the regulation of the mTORC1 signaling pathway in response to amino acid availability, particularly leucine, and the suppression of reactive oxygen species (ROS). This guide details the molecular mechanisms underlying these functions, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Sestrins

The Sestrin family of proteins consists of three paralogs in mammals: Sestrin1 (SESN1), Sestrin2 (SESN2), and Sestrin3 (SESN3). These proteins are induced by a variety of cellular stressors, including genotoxic stress, oxidative stress, hypoxia, and nutrient deprivation. They act as crucial regulators of metabolic homeostasis and have been implicated in a wide range of physiological and pathological processes, including aging, metabolic diseases, and cancer.

Core Biological Functions

The primary biological functions of Sestrins revolve around two key cellular processes:

-

Inhibition of mTORC1 Signaling: Sestrins are critical negative regulators of the mechanistic target of rapamycin complex 1 (mTORC1), a central kinase that governs cell growth, proliferation, and metabolism. This inhibition is primarily mediated through two distinct but interconnected pathways.

-

Suppression of Reactive Oxygen Species (ROS): Sestrins possess antioxidant properties, helping to mitigate cellular damage caused by the accumulation of ROS.

Sestrin Signaling Pathways

Sestrins exert their regulatory functions through complex signaling networks. The most well-characterized of these are the mTORC1 and AMPK pathways.

The Sestrin-GATOR-Rag GTPase Pathway for mTORC1 Regulation

In the absence of amino acids, particularly leucine, Sestrins bind to the GATOR2 protein complex. This interaction relieves GATOR2's inhibition of GATOR1, a GTPase-activating protein (GAP) for the RagA/B GTPases. Activated GATOR1 then promotes the hydrolysis of GTP on RagA/B, leading to the inactivation of the Rag GTPase heterodimer. Inactive Rag GTPases are unable to recruit mTORC1 to the lysosomal surface, its site of activation, thereby inhibiting mTORC1 signaling.

When intracellular leucine levels are high, leucine binds directly to Sestrins, causing a conformational change that leads to the dissociation of the Sestrin-GATOR2 complex. This allows GATOR2 to inhibit GATOR1, resulting in the activation of Rag GTPases and subsequent mTORC1 activation.

The Sestrin-AMPK-TSC2 Pathway for mTORC1 Regulation

Sestrins can also inhibit mTORC1 through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Sestrins can act as scaffold proteins, facilitating the phosphorylation and activation of AMPK by its upstream kinase, LKB1. Activated AMPK then phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a direct activator of mTORC1.

Data Presentation: Quantitative Insights into Sestrin Interactions

Quantitative data on Sestrin interactions is crucial for understanding the sensitivity and dynamics of its signaling pathways. The most well-characterized quantitative interaction is the binding of leucine to Sestrins.

| Sestrin Isoform | Ligand | Binding Affinity (Kd) | Method | Reference(s) |

| Human Sestrin2 | Leucine | ~20 µM | Equilibrium binding assay | [1][2] |

| Drosophila Sestrin | Leucine | ~100 µM | Equilibrium binding assay | [3] |

| Human Sestrin1 | Leucine | Higher affinity than Sestrin2 | Leucine-induced dissociation from GATOR2 | [4][5] |

| Human Sestrin3 | Leucine | Lower affinity than Sestrin2 | Leucine-induced dissociation from GATOR2 | [4][5] |

Note: Specific Kd values for human Sestrin1 and Sestrin3 binding to leucine, and for Sestrin interactions with other proteins like GATOR2 and AMPK, are not yet well-defined in the literature.

Experimental Protocols

A variety of experimental techniques are employed to investigate the biological functions and signaling pathways of Sestrins. Below are detailed methodologies for key experiments cited in Sestrin research.

Co-Immunoprecipitation of Sestrin2 and GATOR2

This protocol is used to demonstrate the physical interaction between Sestrin2 and the GATOR2 complex in cells.

Objective: To immunoprecipitate endogenous or overexpressed Sestrin2 and detect the co-precipitation of GATOR2 components.

Methodology:

-

Cell Culture and Lysis:

-

Culture HEK293T or other suitable cells to 80-90% confluency.

-

For amino acid starvation experiments, incubate cells in amino acid-free medium for 50 minutes, followed by stimulation with a complete amino acid medium for 10 minutes if required.

-

Wash cells with ice-cold PBS and lyse in Triton-based lysis buffer (e.g., 1% Triton X-100, 40 mM HEPES pH 7.4, 10 mM β-glycerophosphate, 10 mM pyrophosphate, 2.5 mM MgCl2) supplemented with protease inhibitors.

-

Clarify the cell lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with an anti-Sestrin2 antibody or an anti-FLAG antibody (for FLAG-tagged Sestrin2) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer (a high-salt wash with 500 mM NaCl can be included to reduce non-specific binding).

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against GATOR2 components (e.g., Mios, WDR24) and Sestrin2.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

CRISPR-Cas9 Mediated Knockout of Sestrin

This protocol describes the generation of Sestrin knockout cell lines to study the loss-of-function phenotypes.

Objective: To create a stable cell line lacking the expression of a specific Sestrin isoform.

Methodology:

-

gRNA Design and Cloning:

-

Design single guide RNAs (sgRNAs) targeting an early exon of the Sestrin gene of interest using online tools (e.g., Benchling, CRISPR Design Tool).

-

Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.

-

Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).

-

-

Transfection and Single-Cell Sorting:

-

Transfect the gRNA/Cas9 plasmid into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.

-

48 hours post-transfection, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

-

-

Clonal Expansion and Screening:

-

Culture the single-cell clones until they form visible colonies.

-

Expand the clones and screen for Sestrin knockout by Western blot analysis of protein expression and by sequencing the genomic DNA at the target locus to identify insertions or deletions (indels).

-

References

- 1. The Emerging Role of Sestrin2 in Cell Metabolism, and Cardiovascular and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sestrin Regulation of TORC1: Is Sestrin a Leucine Sensor? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sestrin mediates detection of and adaptation to low-leucine diets in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Evidence for a role for Sestrin1 in mediating leucine-induced activation of mTORC1 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Kistrin Receptor Binding Affinity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the binding affinity of Kistrin, a potent disintegrin, to its primary receptor targets. Discovered in the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound is a 68-amino acid polypeptide that functions as a high-affinity antagonist of several integrin receptors, most notably the platelet integrin αIIbβ3 (also known as GPIIb/IIIa). Its ability to inhibit platelet aggregation makes it a subject of significant interest in the development of anti-thrombotic therapies.

This guide details the quantitative binding affinities of this compound, provides step-by-step experimental protocols for key binding assays, and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology, cell biology, and drug discovery.

This compound Receptor Binding Affinity

This compound primarily exerts its biological effects by binding to integrin receptors, a family of heterodimeric transmembrane proteins crucial for cell-cell and cell-matrix interactions. The binding specificity of this compound is dictated by its Arg-Gly-Asp (RGD) sequence, a common recognition motif for many integrins.

Primary Integrin Targets

The principal target of this compound is the αIIbβ3 integrin , which is highly expressed on the surface of platelets and plays a central role in hemostasis and thrombosis. By binding to αIIbβ3, this compound effectively blocks the binding of fibrinogen, thereby inhibiting platelet aggregation.

This compound also demonstrates binding affinity for other integrins, including:

-

αvβ3 integrin: Involved in angiogenesis, tumor metastasis, and bone resorption.

-

α5β1 integrin: A key receptor for fibronectin, playing roles in cell adhesion and migration.

Quantitative Binding Data

The binding affinity of this compound and related disintegrins to various integrin receptors has been quantified using several experimental approaches. The most common metrics reported are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Platelet αIIbβ3 | Platelet Aggregation (ADP-induced) | IC50 | 10 - 30 nM | [1] |

| This compound | Platelet αIIbβ3 | Platelet Aggregation (Collagen-induced) | IC50 | 10 - 30 nM | [1] |

| Native this compound | α5β1 | Cell Spreading on Fibronectin | IC50 | 2 pM | [2] |

| Recombinant this compound | α5β1 | Cell Spreading on Fibronectin | IC50 | 7 pM | [2] |

Experimental Protocols for Binding Affinity Studies

This section provides detailed methodologies for three key experiments used to characterize the binding of this compound to its receptor targets.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing the functional effect of this compound on its primary target, the platelet αIIbβ3 integrin.

Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is measured. In a resting state, the PRP is turbid. Upon addition of an agonist (e.g., ADP or collagen), platelets aggregate, causing the turbidity to decrease and light transmission to increase. This compound, as an inhibitor, will prevent this aggregation in a dose-dependent manner.

Detailed Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from a healthy, consenting donor into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

-

-

Assay Procedure:

-

Pre-warm the aggregometer to 37°C.

-

Use a cuvette with PPP to set the 100% aggregation baseline (maximum light transmission).

-

Use a cuvette with PRP to set the 0% aggregation baseline (minimum light transmission).

-

For the inhibition assay, pre-incubate 450 µL of PRP with various concentrations of this compound (or a vehicle control) for 5 minutes at 37°C in an aggregometer cuvette with a stir bar.

-

Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to the cuvette to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control ] x 100

-

The IC50 value, the concentration of this compound that causes 50% inhibition of platelet aggregation, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Platelet Aggregation Inhibition Assay Workflow

Solid-Phase Integrin Binding Assay

This assay directly measures the binding of this compound to purified integrin receptors immobilized on a solid surface. It is a versatile method to determine binding affinity and specificity.

Principle: Purified integrin receptors are coated onto the wells of a microtiter plate. Biotinylated this compound is then added, and the amount of bound this compound is quantified using a streptavidin-enzyme conjugate that generates a colorimetric or chemiluminescent signal.

Detailed Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with a solution of purified integrin (e.g., αIIbβ3, αvβ3) in a suitable buffer (e.g., PBS) overnight at 4°C.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

-

Binding Reaction:

-

Add serial dilutions of biotinylated this compound to the wells and incubate for 2-3 hours at room temperature to allow binding to reach equilibrium.

-

For competition assays, add a fixed concentration of biotinylated this compound along with increasing concentrations of unlabeled this compound or other competitors.

-

-

Detection:

-

Wash the wells three times to remove unbound this compound.

-

Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

-

-

Data Analysis:

-

Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a plate reader.

-

For direct binding, plot the signal against the concentration of biotinylated this compound and fit the data to a one-site binding model to determine the Kd.

-

For competition assays, plot the signal against the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.

-

Solid-Phase Integrin Binding Assay Workflow

Competitive Radioligand Binding Assay

This is a highly sensitive method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled ligand with known affinity for the integrin receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of unlabeled this compound. The amount of bound radioactivity is measured, and the displacement of the radioligand by this compound is used to calculate its binding affinity.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target integrin in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-cilengitide for αvβ3), and a range of concentrations of unlabeled this compound.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Plot the bound radioactivity against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This compound-Integrin Signaling Pathways

The binding of this compound to integrin receptors, particularly αIIbβ3 on platelets, initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is critical for various cellular responses, including cell spreading, cytoskeletal reorganization, and, in the context of platelets, the stabilization of thrombi.

Upon this compound binding, integrins cluster and recruit a complex of signaling proteins to their cytoplasmic tails. Key initial events include the activation of non-receptor tyrosine kinases such as Focal Adhesion Kinase (FAK) and Src family kinases .

The activation of FAK and Src leads to the phosphorylation of numerous downstream substrates, propagating the signal through several interconnected pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, often involving ERK, JNK, and p38, regulates gene expression and a wide range of cellular processes.

-

Rho Family GTPases: These small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, controlling cell shape, adhesion, and motility.

The diagram below illustrates the general outside-in signaling pathway initiated by this compound binding to an integrin receptor.

This compound-Integrin Outside-In Signaling Pathway

Conclusion

This compound remains a valuable tool for studying integrin biology and a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its binding characteristics and the experimental approaches used for its study. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to investigate the intricate interactions of this compound with its cellular receptors and the subsequent signaling cascades. Further research into the specific downstream effects of this compound in different cellular contexts will continue to unravel its full therapeutic potential.

References

In Vitro Characterization of Kistrin's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Kistrin, a disintegrin from the venom of the Malayan pit viper (Agkistrodon rhodostoma). This compound is a potent antagonist of integrin receptors, primarily targeting the platelet integrin GPIIb/IIIa (αIIbβ3), and as such, serves as a valuable tool for studying platelet aggregation, cell adhesion, and integrin-mediated signaling. This document details the experimental protocols for key assays, presents quantitative data on this compound's inhibitory effects, and visualizes the associated signaling pathways.

Quantitative Data: Inhibitory Effects of this compound

This compound's primary in vitro effect is the potent inhibition of platelet aggregation. The half-maximal inhibitory concentration (IC50) of this compound has been determined for platelet aggregation induced by various agonists. The following table summarizes these findings.

| Agonist | Platelet Phenotype | IC50 (nmol/l) | Reference |

| ADP | Pl A2-positive | 23.5 ± 1.9 | [1] |

| ADP | Pl A2-negative | 14.8 ± 1.9 | [1] |

| Collagen | Pl A2-positive | 41.5 ± 6.0 | [1] |

| Collagen | Pl A2-negative | 27.2 ± 3.8 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's effects are provided below.

Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods and is designed to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound (various concentrations).

-

Platelet agonists (e.g., ADP, collagen).

-

Saline solution (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. Add 50 µL of the desired concentration of this compound or saline (for control) and incubate for 5 minutes at 37°C with stirring.

-

Aggregation Induction: Add a specific concentration of a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to the cuvette.

-

Data Recording: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated based on the extent of light transmission change relative to the PPP control.

-

IC50 Determination: To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.

Cell Adhesion Assay

This protocol describes a method to assess the inhibitory effect of this compound on cell adhesion to an extracellular matrix (ECM) protein-coated surface.

Materials:

-

96-well microtiter plates.

-

ECM protein (e.g., fibrinogen, fibronectin, vitronectin) solution (e.g., 10 µg/mL in PBS).

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking.

-

Cell suspension (e.g., human umbilical vein endothelial cells - HUVECs) in serum-free medium.

-

This compound (various concentrations).

-

Crystal violet solution (0.5% in 20% methanol).

-

Solubilization buffer (e.g., 1% SDS).

-

Plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.

-

Blocking: Wash the wells with PBS and then block with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Incubation: Wash the wells again with PBS. Add cell suspension (e.g., 1 x 10⁵ cells/well) pre-incubated with various concentrations of this compound or control buffer for 30 minutes.

-

Adhesion: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol for 10 minutes, then stain with crystal violet solution for 10-15 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Competitive Integrin Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific integrin receptor.

Materials:

-

96-well microtiter plates.

-

Purified integrin receptor (e.g., αIIbβ3, αvβ3).

-

Biotinylated ligand for the integrin (e.g., biotinylated fibrinogen for αIIbβ3).

-

This compound (various concentrations).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 1 M H₂SO₄).

-

Plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.

-

Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competitive Binding: Add a fixed concentration of the biotinylated ligand along with varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Signal Development: Wash the wells again and add the HRP substrate. Allow the color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. A decrease in signal indicates that this compound is competing with the biotinylated ligand for binding to the integrin. The IC50 for binding can then be calculated.

Signaling Pathways and Visualizations

This compound's binding to integrins, particularly αIIbβ3, disrupts the normal "outside-in" and "inside-out" signaling cascades that are crucial for platelet activation and cell adhesion. This interference primarily affects the activation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases. The tyrosine phosphorylation of FAK in platelets is a key event that requires coordinated signaling through both occupied integrins and agonist receptors[2].

This compound's Mechanism of Action

The following diagram illustrates the general mechanism by which this compound inhibits integrin-mediated cell adhesion and signaling.

Experimental Workflow for Platelet Aggregation Assay

The workflow for assessing this compound's inhibitory effect on platelet aggregation is depicted below.

Downstream Signaling Pathway Inhibition by this compound

This compound's antagonism of integrin αIIbβ3 prevents the activation of key intracellular signaling molecules, including Src family kinases and Focal Adhesion Kinase (FAK). The phosphorylation of these kinases is essential for the cytoskeletal reorganization required for platelet spreading and aggregation.

References

Kistrin's Role in Cellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin, a 68-amino acid polypeptide isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a potent member of the disintegrin family of proteins.[1] Disintegrins are characterized by their ability to interfere with cellular adhesion processes by targeting integrin receptors. This compound, in particular, is a high-affinity antagonist of the platelet integrin αIIbβ3 (also known as GPIIb/IIIa), thereby potently inhibiting platelet aggregation.[2][3][4] Its mechanism of action, primarily centered on the competitive inhibition of ligand binding to integrins, has significant implications for cellular signaling cascades, making it a valuable tool in hematology, cancer biology, and angiogenesis research. This guide provides an in-depth technical overview of this compound's function, its impact on cellular signaling, and detailed experimental protocols for its study.

This compound: Structure and Function

This compound is a cysteine-rich polypeptide that contains the highly conserved Arg-Gly-Asp (RGD) sequence.[3][4] This RGD motif is the primary recognition site for many integrins, including αIIbβ3, and is also found in natural integrin ligands such as fibrinogen, fibronectin, and von Willebrand factor.[4] The potency of this compound, which is up to 2000 times greater than that of short linear RGD-containing peptides, is attributed to the presentation of the RGD sequence within a conformationally constrained loop, stabilized by multiple disulfide bonds.[4] This specific conformation allows for high-affinity binding to the integrin receptor.

The primary function of this compound is to block the binding of natural ligands to integrins. In the context of platelets, this compound binding to αIIbβ3 prevents fibrinogen from cross-linking adjacent platelets, which is a critical step in the formation of a thrombus.[4][5] This inhibitory action makes this compound and other disintegrins potent antiplatelet agents.[1][3]

This compound-Integrin Interaction: Quantitative Data

The inhibitory effect of this compound on platelet aggregation has been quantified, providing insight into its potency. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the agonist used to induce platelet aggregation.

| Assay | Agonist | This compound IC50 (in PlA2-positive donors) | Reference |

| Platelet Aggregation | ADP | 23.5 ± 1.9 nM | [6] |

| Platelet Aggregation | Collagen | 41.5 ± 6.0 nM | [6] |

This compound's Role in Cellular Signaling Cascades

Integrin-ligand binding is not merely a physical tethering of the cell to the extracellular matrix; it is a critical trigger for a complex network of intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation. By blocking this initial interaction, this compound profoundly impacts these downstream signaling events. The primary mechanism is the prevention of "outside-in" signaling that is normally initiated by ligand binding.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[8][9] Upon integrin clustering and ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

This compound, by preventing ligand binding and subsequent integrin clustering, inhibits the initial activation of FAK. This leads to a reduction in FAK autophosphorylation and the subsequent downstream signaling events.

Modulation of Src Family Kinase (SFK) Activity

Src family kinases are key downstream effectors of FAK.[11] Following the autophosphorylation of FAK at Y397, Src binds to this site and phosphorylates FAK at other tyrosine residues, leading to the full activation of FAK's kinase activity.[10][12] This FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which are crucial for the regulation of cell migration and adhesion dynamics.

By preventing the initial FAK autophosphorylation, this compound indirectly inhibits the recruitment and activation of Src at focal adhesions. This disruption of the FAK-Src signaling axis is a major contributor to this compound's anti-adhesive and anti-migratory effects.

Impact on the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling route that governs cell proliferation, differentiation, and survival.[8][13] Integrin-mediated adhesion can activate the MAPK/ERK pathway through the FAK-Src complex, which can lead to the activation of the Ras-Raf-MEK-ERK signaling module.[14][15] The activation of this pathway is often linked to cell cycle progression and is a hallmark of many proliferative diseases, including cancer.

This compound's inhibition of integrin signaling can lead to the downregulation of the MAPK/ERK pathway. By preventing the formation of the initial signaling complex at focal adhesions, this compound can attenuate the signals that lead to cell proliferation.

Regulation of Rho GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell adhesion, migration, and morphology.[5][16] Integrin signaling plays a crucial role in the spatial and temporal activation of these GTPases. For instance, Rac1 is often activated at the leading edge of migrating cells to promote lamellipodia formation, while RhoA is involved in the formation of stress fibers and focal adhesions.

While the direct effect of this compound on Rho GTPase activity is less well-characterized than its impact on FAK and Src, it is plausible that by disrupting integrin-mediated adhesion, this compound can alter the normal patterns of Rho GTPase activation. This would, in turn, affect cytoskeletal organization and cell motility. For example, by preventing the maturation of focal adhesions, this compound could indirectly suppress RhoA activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cellular function.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human blood anticoagulated with 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Platelet agonists: Adenosine diphosphate (ADP) and collagen.

-

This compound stock solution.

-

Platelet-poor plasma (PPP) as a blank.

-

Aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[3]

-

-

Assay Performance:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).[3]

-

Add a defined volume of PRP to a cuvette with a stir bar.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.

-

Add the platelet agonist (e.g., ADP to a final concentration of 10 µM or collagen to 2 µg/mL) to initiate aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmittance.

-

Plot the percentage of inhibition of aggregation against the log of this compound concentration to determine the IC50 value.

-

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.

Materials:

-

96-well tissue culture plates.

-

ECM protein (e.g., fibrinogen, fibronectin, or vitronectin).

-

Cell line expressing the target integrin (e.g., CHO cells transfected with αIIbβ3).

-

This compound stock solution.

-

Serum-free cell culture medium.

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol).

-

Solubilization buffer (e.g., 1% SDS).

-

Plate reader.

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibrinogen in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Treatment and Seeding:

-

Harvest the cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Seed the cells (e.g., 5 x 10^4 cells/well) onto the coated wells and incubate for 1-2 hours at 37°C.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Wash the wells extensively with water and allow them to dry.

-

Solubilize the stain with 1% SDS.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of adherent cells.

-

Calculate the percentage of adhesion relative to the control and plot it against the this compound concentration to determine the IC50 for adhesion inhibition.

-

Western Blot Analysis of FAK and Src Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

Cell line of interest.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Src (Y416), anti-total Src.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere to an ECM-coated surface.

-

Treat the cells with this compound or vehicle control for the desired time.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a powerful tool for dissecting the intricate role of integrins in cellular signaling. Its high-affinity and specific antagonism of certain integrins, most notably αIIbβ3, allows for the precise inhibition of the initial steps of "outside-in" signaling. This leads to the downstream inhibition of key signaling nodes, including FAK, Src, the MAPK/ERK pathway, and potentially the Rho GTPases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and other disintegrins on cellular behavior, with potential applications in the development of novel therapeutics for thrombotic diseases, cancer, and inflammatory disorders.

References

- 1. RhoG signals in parallel with Rac1 and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits human smooth muscle cell interaction with fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testing platelet aggregation activity [protocols.io]

- 4. Regulation of the MAP kinase pathway by mammalian Ksr through direct interaction with MEK and ERK | Semantic Scholar [semanticscholar.org]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. This compound, an integrin antagonist, blocks endocytosis of fibrinogen into guinea pig megakaryocyte and platelet alpha-granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resolving Two-dimensional Kinetics of the Integrin αIIbβ3-Fibrinogen Interactions Using Binding-Unbinding Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK Signaling in Regulation of Renal Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine phosphorylation of focal adhesion kinase at sites in the catalytic domain regulates kinase activity: a role for Src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK/ERK Signaling in Regulation of Renal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. RhoA, Rac1, and Cdc42 differentially regulate αSMA and collagen I expression in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Antagonism of the Final Common Pathway of Platelet Aggregation

An In-Depth Technical Guide to Preliminary Studies of Kistrin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a potent glycoprotein (GP) IIb/IIIa receptor antagonist. This compound, a 68-amino acid polypeptide derived from the venom of the Malayan pit viper, Agkistrodon rhodostoma, has been investigated for its significant antiplatelet and antithrombotic properties.[1] This document details its mechanism of action, summarizes key quantitative data from animal models, outlines experimental protocols, and presents visual representations of its signaling pathway and experimental workflows.

This compound exerts its antiplatelet effect by directly targeting the GPIIb/IIIa receptor, an integrin found in high density on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.[2]

In resting platelets, the GPIIb/IIIa receptor is in an inactive state. Upon vascular injury, various agonists such as adenosine diphosphate (ADP), collagen, and thrombin are released, initiating a cascade of intracellular "inside-out" signaling.[2][3] This signaling pathway leads to a conformational change in the GPIIb/IIIa receptor, activating it. The activated receptor can then bind to soluble fibrinogen in the plasma. Fibrinogen acts as a bridge, linking adjacent platelets together to form a platelet plug.[2][4]

This compound, containing a key Arg-Gly-Asp (RGD) adhesion site recognition sequence, functions as a direct antagonist to the activated GPIIb/IIIa receptor.[5] By binding to the receptor, this compound physically obstructs the binding of fibrinogen, thereby inhibiting platelet-to-platelet aggregation and preventing thrombus formation.[1][2]

Caption: this compound blocks the final step of platelet aggregation by antagonizing the active GPIIb/IIIa receptor.

Preclinical Efficacy in a Canine Model of Coronary Thrombosis

A key study investigated this compound's efficacy in a canine model of coronary artery thrombosis, where it was administered as an adjunct to recombinant tissue-type plasminogen activator (rt-PA) and heparin. The results demonstrated a significant, dose-dependent improvement in thrombolysis and prevention of reocclusion.[1]

Quantitative Efficacy and Safety Data

The following tables summarize the quantitative outcomes from the canine model study. This compound was administered as a 10% bolus followed by a 60-minute infusion.[1]

Table 1: Thrombolysis and Reocclusion Outcomes

| Treatment Group | This compound Dose (mg/kg) | n | Time to Reflow (minutes, mean ± SD) | Reocclusion Rate |

|---|---|---|---|---|

| Control (Heparin + rt-PA) | - | 5 | 37 ± 47 | 4/5 (with cyclic reflow) |

| Low Dose this compound | 0.12 | 4 | 27 ± 23 | 2/4 |

| Medium Dose this compound | 0.24 | 4 | 10 ± 3 | 0/4 |

| High Dose this compound | 0.48 | 5 | 6 ± 5 | 0/5 |

Data sourced from Circulation, 1991;83(3):1038-47.[1]

Table 2: Hemostatic Effects and Platelet Aggregation

| This compound Dose (mg/kg) | Bleeding Time (minutes, mean ± SD) - Before Infusion | Bleeding Time (minutes, mean ± SD) - During Infusion | Bleeding Time (minutes, mean ± SD) - 90 min Post-Infusion | Platelet Aggregation (with ADP & Collagen) |

|---|---|---|---|---|

| 0.48 | 3.8 ± 1.3 | 29 ± 2 | 8.3 ± 2.6 | Abolished during infusion |

Data represents the high-dose group to illustrate the maximum observed effect. The study notes a dose-related inhibition of platelet aggregation and prolongation of bleeding time.[1]

Pathological examination of the coronary arteries from dogs treated with 0.24 mg/kg and 0.48 mg/kg of this compound revealed widely patent vessels with only some platelets layered on the damaged intimal surface, confirming the potent antithrombotic effect.[1]

Experimental Protocols

Adherence to rigorous experimental design is crucial for the evaluation of antithrombotic agents. The following protocol is based on the methodology described for the canine coronary artery thrombosis model.[1]

Canine Model of Coronary Artery Thrombosis

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia and Surgical Preparation:

-

Anesthetize the animal (e.g., with sodium pentobarbital).

-

Perform a thoracotomy to expose the left anterior descending (LAD) coronary artery.

-

Isolate a segment of the LAD for thrombosis induction.

-

-

Thrombosis Induction:

-

Induce a thrombus in the isolated LAD segment. The specific method in the cited study involved electrical injury to the vessel endothelium.

-

Confirm coronary occlusion using an ultrasonic flow probe.

-

-

Treatment Administration:

-

Control Group: Administer intravenous heparin (4,000-unit bolus and 1,000 units/hour) and rt-PA (0.45-mg/kg bolus injections at 15-minute intervals until recanalization, max four boluses).

-

This compound Groups: Administer heparin and rt-PA as in the control group. In addition, administer this compound as a 10% intravenous bolus followed by a 60-minute infusion at specified doses (0.12, 0.24, or 0.48 mg/kg).

-

-

Monitoring and Endpoints:

-

Continuously monitor coronary blood flow for 2 hours using the ultrasonic flow probe to determine the time to reperfusion (reflow) and to detect any reocclusion or cyclic flow patterns.

-

Perform coronary angiography at baseline and throughout the observation period to visually confirm patency.

-

Measure template bleeding time at baseline, during the this compound infusion, and after the infusion to assess hemostatic function.

-